molecular formula C12H13N5O B8412697 5-Amino-4-cyano-3-(4-methoxy-benzylamino)-pyrazole

5-Amino-4-cyano-3-(4-methoxy-benzylamino)-pyrazole

Cat. No. B8412697
M. Wt: 243.26 g/mol
InChI Key: VEUNMTXXMVAWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05981533

Procedure details

A mixture of 15 g (57.8 mmol) of 2-cyano-3-(4-methoxy-benzylamino)-3-methylmercapto-acrylonitrile, 3.03 ml (61.1 mmol) of hydrazine hydrate and 40 ml of methanol is stirred for 1 hour at RT, heated under reflux for 2 hours and then concentrated by evaporation in vacuo. Recystallization of the residue from ethanol/hexane yields the title compound; m.p. 148-149° C.
Name
2-cyano-3-(4-methoxy-benzylamino)-3-methylmercapto-acrylonitrile
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.03 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[C:6]([NH:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)SC)[C:4]#[N:5])#[N:2].O.[NH2:20][NH2:21]>CO>[NH2:2][C:1]1[NH:21][N:20]=[C:6]([NH:9][CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
2-cyano-3-(4-methoxy-benzylamino)-3-methylmercapto-acrylonitrile
Quantity
15 g
Type
reactant
Smiles
C(#N)C(C#N)=C(SC)NCC1=CC=C(C=C1)OC
Name
Quantity
3.03 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=NN1)NCC1=CC=C(C=C1)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.